![molecular formula C9H10N2O6 B12581550 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol CAS No. 185038-32-8](/img/structure/B12581550.png)
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is an organic compound with the molecular formula C9H10N2O6. This compound is a derivative of phenol, characterized by the presence of two nitro groups and an isopropyl ether group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol typically involves the nitration of phenol derivatives. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then subjected to etherification using isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their function and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar chemical properties but lacks the isopropyl ether group.
2,4,6-Trinitrophenol (Picric Acid): Another nitrophenol derivative with three nitro groups, known for its explosive properties.
4-Nitrophenol: A simpler nitrophenol with only one nitro group.
Uniqueness
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
185038-32-8 |
|---|---|
Molekularformel |
C9H10N2O6 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
2,4-dinitro-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10N2O6/c1-5(2)17-9-4-8(12)6(10(13)14)3-7(9)11(15)16/h3-5,12H,1-2H3 |
InChI-Schlüssel |
HHXVNQZYIHJTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


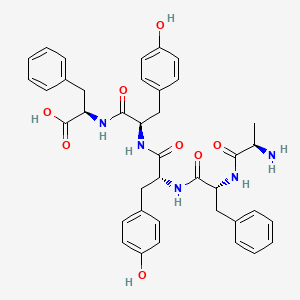
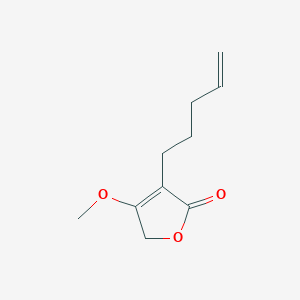

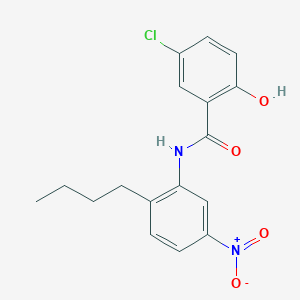
![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)

![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
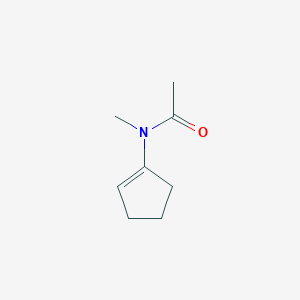
![Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-](/img/structure/B12581514.png)
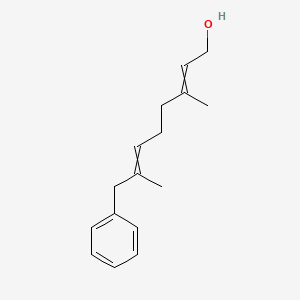

![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)
